3-Amino-4-(2-chloro-6-fluorophenyl)butyric Acid
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Overview
Description
3-Amino-4-(2-chloro-6-fluorophenyl)butyric acid is an organic compound that features a butyric acid backbone substituted with an amino group at the 3-position and a 2-chloro-6-fluorophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-chloro-6-fluorophenyl)butyric acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butyric acid backbone: This can be achieved through the reaction of a suitable starting material, such as a substituted benzene derivative, with butyric acid under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.
Substitution with the 2-chloro-6-fluorophenyl group: This step often involves the use of halogenated aromatic compounds and can be facilitated by catalysts such as palladium in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-chloro-6-fluorophenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The halogenated aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-Amino-4-(2-chloro-6-fluorophenyl)butyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-chloro-6-fluorophenyl)butyric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(2,4,5-trifluorophenyl)butyric acid: Similar structure but with different halogen substitutions.
3-Amino-4-(2-chlorophenyl)butyric acid: Lacks the fluorine substitution.
4-(2-Chloro-6-fluorophenyl)butyric acid: Lacks the amino group.
Uniqueness
3-Amino-4-(2-chloro-6-fluorophenyl)butyric acid is unique due to the specific combination of its functional groups and substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClFNO2 |
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Molecular Weight |
231.65 g/mol |
IUPAC Name |
3-amino-4-(2-chloro-6-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11ClFNO2/c11-8-2-1-3-9(12)7(8)4-6(13)5-10(14)15/h1-3,6H,4-5,13H2,(H,14,15) |
InChI Key |
TUNXWIFVNPCRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(CC(=O)O)N)F |
Origin of Product |
United States |
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